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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)propanoic acid

Cat. No.: B1582652 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Chlorophenyl)propanoic acid, a compound of interest in various fields of chemical and

pharmaceutical research. The guide details its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring

such spectra. This document is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of the structural and analytical properties

of this molecule.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(4-Chlorophenyl)propanoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.51 Doublet 3H -CH₃

3.71 Quartet 1H -CH-

7.29 Multiplet 4H Aromatic protons

11.8 Singlet (broad) 1H -COOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

18.2 -CH₃

48.9 -CH-

128.7 Aromatic CH

129.1 Aromatic CH

132.9 Aromatic C-Cl

140.2 Aromatic C-C

179.8 -COOH

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

2980 Medium C-H stretch (aliphatic)

1705 Strong C=O stretch (Carboxylic acid)

1490 Medium C=C stretch (Aromatic ring)

1415 Medium O-H bend (Carboxylic acid)

1090 Strong C-Cl stretch

930 Medium, Broad O-H bend (out-of-plane, dimer)

825 Strong
C-H bend (para-substituted

aromatic)

Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Assignment

184/186 30/10
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

139/141 100/33
[M - COOH]⁺ (Loss of

carboxylic acid group)

111/113 20/7 [C₇H₆Cl]⁺

75 15 [C₆H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-(4-Chlorophenyl)propanoic acid is accurately weighed and

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the

solvent to provide a reference signal at 0 ppm.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

The NMR spectrometer is tuned to the proton frequency.

The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve

homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

The free induction decay (FID) is acquired and then Fourier transformed to obtain the

spectrum.

The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the

TMS signal.

¹³C NMR Spectroscopy Protocol:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled ¹³C NMR experiment is conducted to simplify the spectrum by removing

C-H coupling.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as

¹³C has a low natural abundance.

The FID is processed similarly to the ¹H NMR experiment to generate the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of solid 2-(4-Chlorophenyl)propanoic acid is placed directly onto the ATR

crystal.
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A pressure arm is applied to ensure good contact between the sample and the crystal.

IR Spectroscopy Protocol:

A background spectrum of the empty ATR crystal is recorded.

The sample is placed on the crystal, and the sample spectrum is acquired.

The instrument's software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

A dilute solution of 2-(4-Chlorophenyl)propanoic acid is prepared in a volatile solvent such

as methanol or acetonitrile.

The sample is introduced into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Mass Spectrometry Protocol (Electron Ionization - EI):

The sample is vaporized and introduced into the ion source.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(4-Chlorophenyl)propanoic acid.
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General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-(4-
Chlorophenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1582652#spectroscopic-data-nmr-ir-ms-
for-2-4-chlorophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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